3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione
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Overview
Description
3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and biotechnology. This compound is also known as FPL 64176 and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters such as dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which can lead to improvements in mood and cognitive function. This compound has also been shown to have anxiolytic and antipsychotic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione in lab experiments is its high affinity and selectivity for certain neurotransmitter receptors. However, one of the limitations of using this compound is its low water solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione. One area of focus could be on developing new synthesis methods that are more efficient and cost-effective. Another area of focus could be on further exploring the potential applications of this compound in the treatment of various diseases. Additionally, research could be conducted on the potential use of this compound as a radioligand in PET imaging.
Synthesis Methods
The synthesis of 3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione has been achieved using various methods. One of the most common methods involves the reaction of 4-(2-fluorophenyl)piperazine with 4-(hexyloxy)benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with maleic anhydride to obtain the final product.
Scientific Research Applications
3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione has been extensively studied for its potential applications in pharmaceuticals and biotechnology. It has shown promising results in the treatment of various diseases such as schizophrenia, depression, and anxiety. This compound has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3/c1-2-3-4-7-18-33-21-12-10-20(11-13-21)30-25(31)19-24(26(30)32)29-16-14-28(15-17-29)23-9-6-5-8-22(23)27/h5-6,8-13,24H,2-4,7,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZICEFEKRUAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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